(2E)-3-[3-(benzyloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile
Overview
Description
(2E)-3-[3-(benzyloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of acrylonitriles It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a chlorophenyl group through an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(benzyloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile typically involves the following steps:
Formation of the benzyloxyphenyl intermediate: This can be achieved by reacting benzyl alcohol with a phenol derivative under basic conditions to form the benzyloxy group.
Coupling with chlorophenylacrylonitrile: The benzyloxyphenyl intermediate is then coupled with 4-chlorophenylacrylonitrile using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(benzyloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-[3-(benzyloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(benzyloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and chlorophenyl groups contribute to its binding affinity and specificity. The acrylonitrile moiety can undergo electrophilic addition reactions, which may play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile
- 3-[4-(benzyloxy)phenyl]-2-(2,2-dimethylpropanoyl)acrylonitrile
- 3-[4-(benzyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile
Uniqueness
(2E)-3-[3-(benzyloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile is unique due to the specific positioning of the benzyloxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(3-phenylmethoxyphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO/c23-21-11-9-19(10-12-21)20(15-24)13-18-7-4-8-22(14-18)25-16-17-5-2-1-3-6-17/h1-14H,16H2/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAHGVVYACGXLT-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C#N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(/C#N)\C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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